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Compound of Interest

Compound Name: (2)-3-Chloro-2-pentene

cat. No.: 83261319

An In-depth Technical Guide on the Reactivity of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-chloro-2-pentene is a vinyl halide of interest for studying the influence of stereochemistry
on chemical reactivity. This technical guide provides a comprehensive analysis of its core
reactivity, focusing on reactions at the carbon-chlorine bond and the carbon-carbon double
bond. Due to the limited availability of specific experimental literature for this compound, this
document leverages established principles of organic chemistry to predict its behavior in
nucleophilic substitution, elimination, and electrophilic addition reactions. Detailed reaction
mechanisms are illustrated, and representative experimental protocols are provided as
practical examples for laboratory application.

Introduction and Physicochemical Properties

(Z)-3-chloro-2-pentene is an organochlorine compound featuring a chlorine atom attached to
an sp2-hybridized carbon, classifying it as a vinylic halide. The '(Z)' designation indicates that
the higher priority groups on each side of the double bond (the chlorine and the adjacent
methyl group) are on the same side. This defined stereochemistry makes it an excellent
substrate for mechanistic studies in organic synthesis.

The reactivity of (Z)-3-chloro-2-pentene is primarily dictated by two functional sites: the vinylic
carbon-chlorine bond and the electron-rich 1t-system of the alkene. Understanding the interplay
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and competition between reaction pathways at these sites is crucial for its application as a
synthetic intermediate.

Table 1: Physicochemical Properties of (Z)-3-chloro-2-

pe ntene

Property Value Reference(s)
IUPAC Name (2)-3-chloropent-2-ene [1]

CAS Number 34238-52-3 [1][2]
Molecular Formula CsHoCl [11[3]
Molecular Weight 104.58 g/mol [1][3]

Boiling Point ~103.8 °C (estimate) [2]

Density ~0.906 g/mL at 25°C [2]

Canonical SMILES CCcC(=C/C)Cl [2]

VSQKJRIDGSFPSI-
InChIKey [31[4]
HYXAFXHYSA-N

Core Reactivity Profile

The reactivity of (Z)-3-chloro-2-pentene can be divided into two main categories: reactions
involving the C-CI bond and reactions involving the C=C double bond.

Reactions at the Vinylic C-Cl Bond

The direct substitution or elimination of the chlorine atom is challenging compared to its
saturated (alkyl halide) counterparts.

Nucleophilic substitution reactions via standard Sn1 or Sn2 mechanisms are generally
considered difficult for vinylic halides.[5][6]

e Sn2 Infeasibility: The Sn2 mechanism requires a backside attack by the nucleophile, which is
sterically blocked by the electron density of the double bond and the molecule's planar
geometry at the sp? center.
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e Snl Infeasibility: The Sn1 mechanism would require the formation of a highly unstable vinylic
carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable,
making this pathway kinetically prohibitive under standard conditions.

While direct Sn1/Sn2 reactions are disfavored, substitution can sometimes occur under harsh
conditions or via alternative pathways like addition-elimination or metal-catalyzed cross-
coupling reactions, though specific data for (Z)-3-chloro-2-pentene is not readily available.

In the presence of a strong, non-nucleophilic base, (Z)-3-chloro-2-pentene is expected to
undergo an elimination reaction to form an alkyne.[7] The most plausible pathway is an E2
mechanism, where a proton is abstracted from the adjacent carbon (C4), and the chloride ion is
eliminated simultaneously to form a triple bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. (Z2)-3-Chloro-2-pentene | C5H9CI | CID 12705708 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. (2)-3-Chloro-2-pentene | lookchem [lookchem.com]

¢ 3. (2)-3-chloro-2-pentene [webbook.nist.gov]

¢ 4. PubChemlLite - (z)-3-chloro-2-pentene (C5H9CI) [pubchemlite.lcsb.uni.lu]

¢ 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

¢ 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

e 7. organic chemistry - Elimination from Vinylic Halides - Chemistry Stack Exchange
[chemistry.stackexchange.com]

 To cite this document: BenchChem. [Reactivity of (Z)-3-Chloro-2-pentene]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3261319#reactivity-of-z-3-chloro-2-pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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